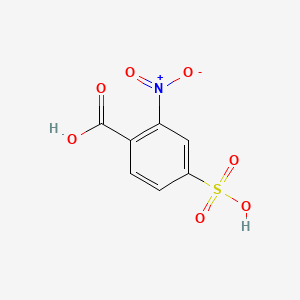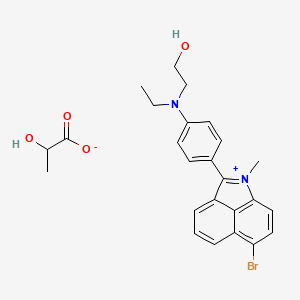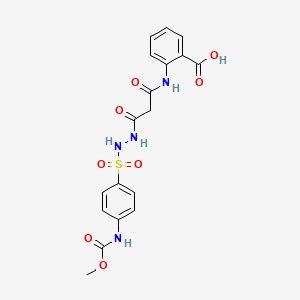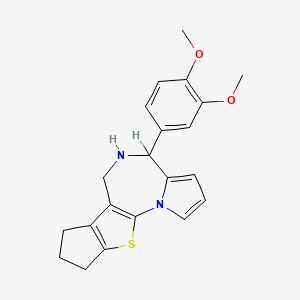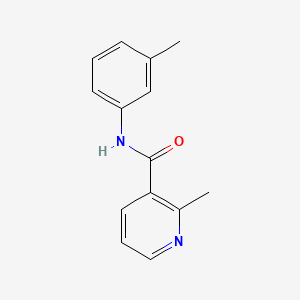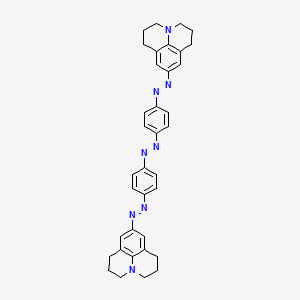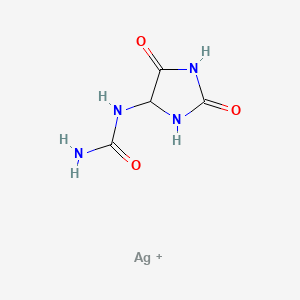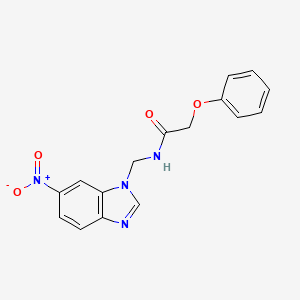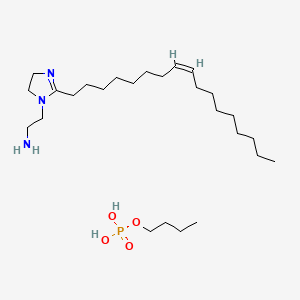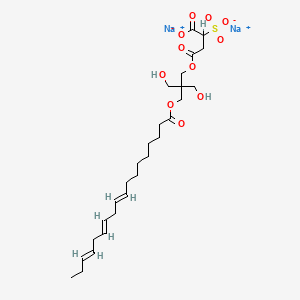
Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their subsequent reactions to form the final product. Common synthetic routes may include esterification, sulfonation, and hydroxylation reactions under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of catalysts, solvents, and purification methods such as crystallization or chromatography may be employed to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions may alter the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a biochemical probe or enzyme inhibitor.
Medicine: Potential therapeutic agent or drug delivery system.
Industry: Utilized in the formulation of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate may include other sulfonated succinates or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer advantages such as higher stability, selectivity, or efficacy in its applications.
Propiedades
Número CAS |
94113-59-4 |
|---|---|
Fórmula molecular |
C27H42Na2O11S |
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
disodium;4-[2,2-bis(hydroxymethyl)-3-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxypropoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C27H44O11S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)37-21-27(19-28,20-29)22-38-25(31)18-23(26(32)33)39(34,35)36;;/h3-4,6-7,9-10,23,28-29H,2,5,8,11-22H2,1H3,(H,32,33)(H,34,35,36);;/q;2*+1/p-2/b4-3+,7-6+,10-9+;; |
Clave InChI |
NNAPJFGRZUSHRW-KYHAOURTSA-L |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)(CO)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


